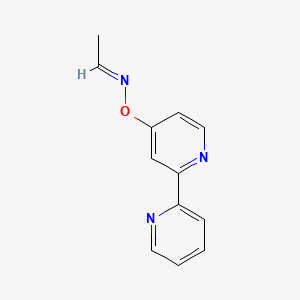
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine typically involves the reaction of 2-pyridin-2-ylpyridine with an appropriate aldehyde or ketone under specific conditions to form the imine linkage. Common reagents used in this synthesis may include:
- Pyridine derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
- Continuous flow reactors
- High-throughput screening for optimal catalysts
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or hydroxylated derivatives.
- Reduction may yield amines.
- Substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving pyridine-containing compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine would depend on its specific application
Coordination bonds: Interaction with metal ions in enzymes or receptors.
Hydrogen bonds: Interaction with biological macromolecules.
π-π interactions: Stacking interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications.
Pyridine-2-carbaldehyde: A precursor in the synthesis of imine compounds.
Uniqueness
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine is unique due to its specific structural features, such as the presence of two pyridine rings and an imine group
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-N-(2-pyridin-2-ylpyridin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-15-16-10-6-8-14-12(9-10)11-5-3-4-7-13-11/h2-9H,1H3/b15-2+ |
InChI Key |
AFJFGEFIJFJXKO-RSSMCMFDSA-N |
Isomeric SMILES |
C/C=N/OC1=CC(=NC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CC=NOC1=CC(=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)


![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)


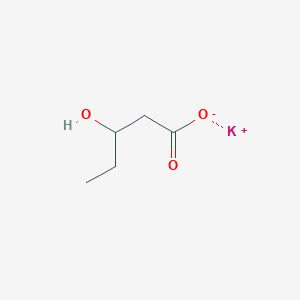
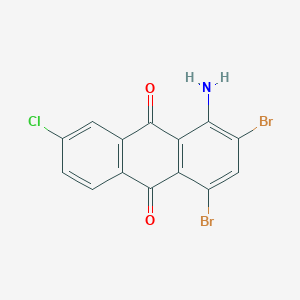
![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)


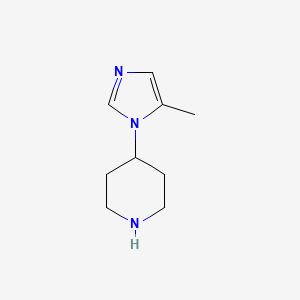
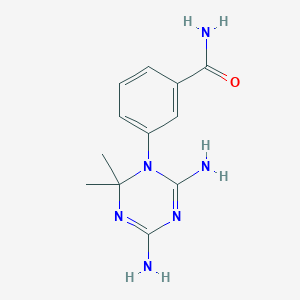
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)
